Cas no 16824-50-3 (2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline)

2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline is a specialized aromatic amine compound featuring a trifluoromethyl group and a methylphenoxy substituent, which contribute to its unique chemical reactivity and stability. This intermediate is valuable in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring enhanced lipophilicity and electron-withdrawing properties. The trifluoromethyl group improves metabolic stability and bioavailability, while the aniline moiety allows for further functionalization. Its well-defined structure ensures consistent performance in coupling reactions and other transformations. Suitable for research and industrial applications, this compound offers precise control in the synthesis of complex molecules, making it a reliable choice for advanced chemical processes.
2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline structure
16824-50-3 structure
Product Name:2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline
CAS No:16824-50-3
MF:C14H12F3NO
MW:267.24639415741
CID:1079493
PubChem ID:4189535
Update Time:2025-10-21

2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline
    • AKOS B033354
    • FFVRPABHQMXFCC-UHFFFAOYSA-N
    • SB81732
    • AKOS000100901
    • 2-(p-Tolyloxy)-5-(trifluoromethyl)aniline
    • SCHEMBL3281979
    • 16824-50-3
    • 6-(P-TOLYLOXY)-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-TOLUIDINE
    • MDL: MFCD00018054
    • Inchi: 1S/C14H12F3NO/c1-9-2-5-11(6-3-9)19-13-7-4-10(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3
    • InChI Key: FFVRPABHQMXFCC-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)N)OC1C=CC(C)=CC=1)(F)F

Computed Properties

  • Exact Mass: 267.08716
  • Monoisotopic Mass: 267.087
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2A^2
  • XLogP3: 4

Experimental Properties

  • PSA: 35.25

2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M359223-50mg
2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline
16824-50-3
50mg
$ 50.00 2022-06-03
TRC
M359223-100mg
2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline
16824-50-3
100mg
$ 65.00 2022-06-03
TRC
M359223-500mg
2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline
16824-50-3
500mg
$ 160.00 2022-06-03
Crysdot LLC
CD12134893-5g
2-(p-Tolyloxy)-5-(trifluoromethyl)aniline
16824-50-3 95+%
5g
$648 2024-07-24

Additional information on 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline

Introduction to 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline (CAS No. 16824-50-3)

2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline, identified by the chemical compound code CAS No. 16824-50-3, is a significant intermediate in the realm of pharmaceutical and agrochemical research. This compound, featuring a unique structural configuration with a 4-methylphenoxy group and a trifluoromethyl substituent on an aniline backbone, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential utility in drug development.

The molecular structure of 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline comprises a benzene ring substituted with both a methylphenoxy moiety at the 2-position and a trifluoromethyl group at the 5-position, coupled with an amino group at the 1-position. This arrangement imparts distinct electronic and steric properties, making it a valuable building block for designing novel molecules with tailored biological activities.

In recent years, the pharmaceutical industry has shown increasing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and modulated binding affinity. The presence of the trifluoromethyl group in 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline is particularly noteworthy, as it is well-documented in literature for its ability to influence pharmacokinetic profiles favorably. This feature has spurred extensive research into its derivatives as potential candidates for treating various therapeutic conditions.

One of the most compelling aspects of 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline is its role as a precursor in synthesizing more complex pharmacophores. Researchers have leveraged its structural framework to develop molecules with targeted activities against a range of biological targets, including enzymes and receptors implicated in inflammatory diseases, cancer, and infectious disorders. The flexibility offered by the aromatic core allows for modifications that can fine-tune interactions with biological systems, making it an indispensable tool in medicinal chemistry.

Recent studies have highlighted the compound's potential in addressing challenges associated with drug resistance. By incorporating structural elements such as the 4-methylphenoxy group, researchers aim to enhance binding affinity while minimizing off-target effects. This approach aligns with contemporary trends in drug discovery, where precision and selectivity are paramount. The trifluoromethyl group further contributes to this endeavor by reinforcing hydrophobic interactions and improving overall molecular stability.

The agrochemical sector has also recognized the value of 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline, utilizing it as a key intermediate in the synthesis of advanced crop protection agents. These compounds often exhibit improved efficacy against pests and pathogens while maintaining environmental safety profiles. The structural features of this compound contribute to its efficacy by enhancing penetration through biological membranes and reducing susceptibility to degradation under field conditions.

Synthetic methodologies for preparing 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline have been refined over time, enabling scalable production for industrial applications. Advances in catalytic processes and green chemistry principles have further optimized these synthetic routes, reducing waste generation and energy consumption. Such improvements are crucial for ensuring sustainable practices in chemical manufacturing, aligning with global efforts to promote environmental stewardship.

The versatility of 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline extends beyond pharmaceuticals and agrochemicals; it has found applications in material science as well. Researchers have explored its use in developing advanced polymers and coatings that exhibit unique electronic properties due to the presence of fluorinated aromatic moieties. These materials are particularly relevant for next-generation electronic devices where performance enhancements are critical.

Looking ahead, the future prospects for 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline appear promising as continued research uncovers new applications and refinements in its synthesis. Collaborative efforts between academia and industry are likely to drive innovation, leading to novel derivatives with expanded therapeutic potentials or improved industrial functionalities. The compound's unique structural attributes ensure its continued relevance in addressing complex challenges across multiple scientific disciplines.

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